2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide
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Overview
Description
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide typically involves multiple steps, starting with the formation of the thiazole and pyrazole rings. The tert-butyl group is introduced to the thiazole ring through alkylation reactions, while the pyrazole ring is synthesized via cyclization reactions involving hydrazines and 1,3-diketones. The final step involves the coupling of the thiazole and pyrazole rings with the acetamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-17(2,3)16-20-12(11-24-16)7-15(22)19-13-8-18-21(9-13)10-14-5-4-6-23-14/h8-9,11,14H,4-7,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKFMZHSBWZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)NC2=CN(N=C2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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